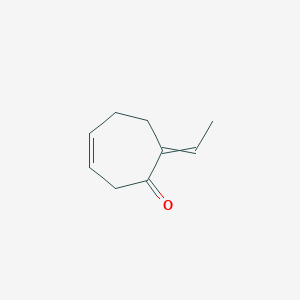

7-Ethylidenecyclohept-3-en-1-one

Description

Properties

CAS No. |

62870-31-9 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

7-ethylidenecyclohept-3-en-1-one |

InChI |

InChI=1S/C9H12O/c1-2-8-6-4-3-5-7-9(8)10/h2-3,5H,4,6-7H2,1H3 |

InChI Key |

QHZJSCLVSOEAHC-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1CCC=CCC1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Protonation : Sulfuric or phosphoric acid protonates the hydroxyl group, converting it into a better leaving group (H₂O⁺).

- Carbocation Formation : Loss of water generates a tertiary carbocation at the C7 position.

- Elimination : A base abstracts a β-hydrogen, forming the ethylidene double bond (C=C).

Optimized Conditions

Example Protocol :

A mixture of 7-ethylcyclohept-3-en-1-ol (10 mmol) and H₂SO₄ (5 mL) in toluene is refluxed at 120°C for 6 hours. The product is isolated via fractional distillation.

Aldol Condensation Approaches

While less common, aldol condensation between cyclohept-3-en-1-one and acetaldehyde derivatives offers an alternative route. This method forms the ethylidene group via C–C bond formation.

Reaction Overview

Key Data

Limitations : Steric hindrance from the cycloheptene ring reduces reaction efficiency compared to smaller cyclic ketones.

Transition Metal-Mediated Dehydration

Recent advances explore Fe(II) or Cu(I) salts as catalysts for selective dehydration. For example, FeSO₄·7H₂O in glacial acetic acid facilitates oxidative dehydrogenation, forming the ethylidene group via radical intermediates.

Protocol from Patent Literature

A mixture of cyclohept-3-en-1-ol (1 eq), propionaldehyde (1.2 eq), FeSO₄·7H₂O (0.1 eq), and H₂O₂ (1.5 eq) in acetic acid is stirred at 0–5°C for 3 hours. The product precipitates in 74% yield after quenching with ice water.

Advantages

- Low Temperature : Minimizes carbocation rearrangements.

- Chemoselectivity : Fe(II) suppresses polymerization side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | 70–85 | 100–140 | High scalability | Carbocation rearrangements |

| Aldol Condensation | 50–65 | 25–40 | No strong acids required | Low efficiency for large rings |

| Fe(II)-Mediated | 65–74 | 0–5 | Excellent selectivity | Requires stoichiometric H₂O₂ |

Chemical Reactions Analysis

Types of Reactions

7-Ethylidenecyclohept-3-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 7-ethylidenecyclohept-3-en-1-ol.

Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted cycloheptenone compounds .

Scientific Research Applications

7-Ethylidenecyclohept-3-en-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 7-Ethylidenecyclohept-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethylidene group can undergo electrophilic addition. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between 7-Ethylidenecyclohept-3-en-1-one and selected analogs:

Key Observations :

- Ring Strain and Reactivity: The monocyclic structure of this compound introduces moderate ring strain, enhancing its susceptibility to ring-opening reactions. In contrast, the bicyclic framework of 7-(1-Acetoxymethylidene)benzonorbornadiene provides greater rigidity and stability, favoring regioselective cycloadditions .

- Substituent Effects: The ethylidene group in this compound acts as an electron-withdrawing substituent, polarizing the enone system. The acetoxymethylidene group in the benzonorbornadiene derivative serves as a masked carbonyl, enabling controlled hydrolysis to formyl or hydroxymethyl derivatives under acidic conditions .

Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.